N-Methyl-N-nitrosourea

描述

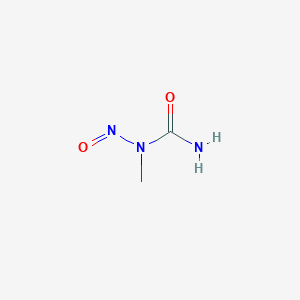

Structure

3D Structure

属性

IUPAC Name |

1-methyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKWMRDKSOPRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021006 | |

| Record name | N-Nitroso-N-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB] | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

less than 1.0 (NTP, 1992) | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Non-volatile (NTP, 1992), 0.02 [mmHg] | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless or yellow plates from ethanol | |

CAS No. |

684-93-5, 28606-00-0 | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, methylnitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitrosourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-nitrosourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8KW4E3XSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °F (decomposes) (NTP, 1992), 123 °C | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Stability of N-Methyl-N-nitrosourea in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Methyl-N-nitrosourea (MNU) in aqueous solutions. Understanding the stability profile of MNU is critical for its application in research and drug development, as its degradation dictates its shelf-life, handling requirements, and biological activity. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the core chemical processes involved.

Core Concepts: Degradation of this compound

This compound is a potent alkylating agent, and its biological activity is intrinsically linked to its chemical decomposition in aqueous environments. The primary mechanism of degradation is hydrolysis, a reaction that is highly dependent on the pH of the solution. The stability of MNU decreases significantly as the pH increases, with a sharp acceleration in degradation observed in alkaline conditions (pH > 8).[1]

The hydrolysis of MNU follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of MNU.[1] The process is initiated by the deprotonation of the amide group, leading to the formation of an unstable anion. This anion then fragments into two key reactive species: a methyldiazonium ion and cyanate.[1] The methyldiazonium ion is a powerful electrophile that readily methylates nucleophilic sites on biomolecules, such as DNA, which is the basis of its mutagenic and carcinogenic properties.

Quantitative Stability Data

The stability of MNU in aqueous solutions is most commonly expressed in terms of its half-life (t½), the time required for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data on the half-life of MNU under various pH conditions and temperatures.

Table 1: Half-life of this compound at 20°C

| pH | Half-life (hours) |

| 4.0 | 125 |

| 6.0 | 24 |

| 7.0 | 1.2 |

| 8.0 | 0.1 |

| 9.0 | 0.03 |

Data sourced from PubChem CID 12699.[1]

Table 2: Additional Reported Stability Data

| Temperature (°C) | pH | Half-life (minutes) | Notes |

| 37 | 8.0 | 77 | For an MNU analogue |

| 25 | 7.0 | ~148 (calculated) | kobs = 7.8 x 10⁻⁵ s⁻¹ |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the study of MNU stability, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for conducting a stability study of this compound in an aqueous solution.

Preparation of Buffer Solutions

To investigate the effect of pH on MNU stability, a series of buffer solutions spanning a range of pH values (e.g., pH 4 to 9) should be prepared.

-

Materials:

-

Citric acid

-

Sodium citrate dihydrate

-

Sodium phosphate monobasic

-

Sodium phosphate dibasic

-

Boric acid

-

Sodium borate decahydrate

-

Deionized water

-

pH meter

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare stock solutions of the acidic and basic components of each buffer system (e.g., 0.1 M citric acid and 0.1 M sodium citrate).

-

In a volumetric flask, combine calculated volumes of the acidic and basic stock solutions to achieve the target pH.

-

Verify the pH of the final buffer solution using a calibrated pH meter. Adjust with small volumes of the stock solutions if necessary.

-

Store buffer solutions in tightly sealed containers at 4°C.

-

MNU Stability Study Protocol

This protocol outlines the steps for determining the degradation kinetics of MNU at a specific pH and temperature.

-

Materials:

-

This compound (MNU)

-

Prepared buffer solution of desired pH

-

Temperature-controlled incubator or water bath

-

Volumetric flasks, pipettes, and autosampler vials

-

Quenching solution (e.g., acidic buffer to lower the pH and halt degradation)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Procedure:

-

Preparation of MNU Solution:

-

Accurately weigh a small amount of MNU and dissolve it in the pre-equilibrated buffer solution to a known concentration (e.g., 100 µg/mL). This should be done immediately before starting the experiment due to the instability of MNU.

-

-

Incubation:

-

Place the MNU solution in a temperature-controlled environment (e.g., 20°C, 25°C, 37°C).

-

-

Sampling:

-

At predetermined time intervals (the frequency of which will depend on the expected half-life at the given pH and temperature), withdraw an aliquot of the MNU solution.

-

-

Quenching:

-

Immediately mix the aliquot with a quenching solution to stop further degradation of MNU.

-

-

HPLC Analysis:

-

Analyze the quenched samples using a validated stability-indicating HPLC method to determine the concentration of the remaining MNU.

-

-

Recommended HPLC Method

The following is a recommended starting point for a stability-indicating HPLC method for the analysis of MNU. Method optimization and validation are required.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

-

Column:

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution with a ratio such as 70:30 (buffer:organic) can be a starting point.

-

-

Flow Rate:

-

1.0 mL/min

-

-

Injection Volume:

-

10 µL

-

-

Column Temperature:

-

Ambient or controlled at 25°C

-

-

Detection:

-

UV detection at a wavelength where MNU has significant absorbance (e.g., 230 nm).

-

-

Quantification:

-

The concentration of MNU in each sample is determined by comparing the peak area to a standard curve prepared from freshly prepared MNU solutions of known concentrations.

-

Data Analysis and Interpretation

The data obtained from the HPLC analysis is used to determine the degradation kinetics of MNU.

-

Concentration vs. Time: Plot the concentration of MNU as a function of time.

-

First-Order Kinetics: To confirm first-order kinetics, plot the natural logarithm of the MNU concentration (ln[MNU]) versus time. A linear plot indicates a first-order reaction.

-

Rate Constant (k): The slope of the linear plot of ln[MNU] vs. time is equal to the negative of the first-order rate constant (-k).

-

Half-Life (t½): The half-life can be calculated from the rate constant using the following equation: t½ = 0.693 / k

By repeating the stability study at different temperatures, the temperature dependence of the degradation can be determined. An Arrhenius plot (ln(k) vs. 1/T, where T is the absolute temperature in Kelvin) can be constructed to calculate the activation energy (Ea) for the hydrolysis of MNU. This information is invaluable for predicting the stability of MNU under various storage and experimental conditions.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter that is highly influenced by pH and temperature. Its degradation follows first-order kinetics, with a significant increase in the rate of hydrolysis in alkaline conditions. This guide provides a comprehensive overview of the available stability data, detailed experimental protocols for its assessment, and a clear visualization of the underlying chemical processes. Researchers, scientists, and drug development professionals should consider these factors to ensure the proper handling, storage, and application of this important chemical compound. Further studies to fully elucidate the temperature dependence of MNU degradation across a wider range of pH values would be beneficial for creating a more complete stability profile.

References

pH-Dependent Stability of N-Methyl-N-nitrosourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH-dependent stability of N-Methyl-N-nitrosourea (MNU), a potent alkylating agent with significant applications in cancer research and as a precursor in chemical synthesis. Understanding the stability of MNU in aqueous solutions across a range of pH values is critical for its effective and safe handling, as well as for the interpretation of experimental results in biological and chemical systems. This document outlines the kinetics of MNU degradation, provides detailed experimental protocols for stability assessment, and visualizes the distinct decomposition pathways under acidic, neutral, and alkaline conditions.

Quantitative Stability Data

The degradation of this compound in aqueous solutions follows first-order kinetics, with its stability being highly dependent on the pH of the medium. The rate of hydrolysis increases significantly in neutral and alkaline conditions. The stability is greatest in acidic solutions.

Below is a summary of the half-life of MNU at various pH values at a constant temperature of 20°C. The corresponding first-order rate constants (k) have been calculated from the half-life data using the formula k = 0.693 / t½.

| pH | Temperature (°C) | Half-life (t½) | First-Order Rate Constant (k) |

| 4.0 | 20 | 125 hours | 0.00554 hr⁻¹ |

| 6.0 | 20 | 24 hours | 0.0289 hr⁻¹ |

| 7.0 | 20 | 1.2 hours | 0.578 hr⁻¹ |

| 8.0 | 20 | 0.1 hours (6 minutes) | 6.93 hr⁻¹ |

| 9.0 | 20 | 0.03 hours (1.8 minutes) | 23.1 hr⁻¹ |

Data sourced from PubChem CID 12699 and presented with calculated rate constants.[1]

Decomposition Pathways

The mechanism of this compound decomposition is significantly influenced by the pH of the solution. The pathways diverge under acidic, neutral, and alkaline conditions, leading to different reactive intermediates and final products.

Alkaline Decomposition Pathway

Under alkaline conditions (pH > 7), the decomposition of MNU is initiated by the deprotonation of the amide nitrogen by a hydroxide ion. This is the predominant and most rapid degradation pathway. The resulting anion is unstable and undergoes fragmentation to yield a methyldiazonium ion and cyanate.[1] The methyldiazonium ion is a potent alkylating agent responsible for the biological activity of MNU.

References

Mechanism of DNA Alkylation by N-Methyl-N-nitrosourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting monofunctional alkylating agent widely utilized in experimental carcinogenesis to induce tumors in various animal models.[1] Its high reactivity and mutagenicity stem from its ability to transfer a methyl group to nucleophilic centers within the DNA molecule, a process that does not require metabolic activation.[2] MNU spontaneously decomposes under physiological conditions to yield a highly reactive methyldiazonium ion, the ultimate alkylating species.[2][3] This cation methylates DNA at several positions, with the most abundant lesion being N7-methylguanine (N7-MeG).[4][5] However, the less frequent O6-methylguanine (O6-meG) adduct is considered the most critical premutagenic lesion, as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[6][7][8] The cellular response to MNU-induced damage is complex, involving multiple DNA repair pathways, including direct reversal by O6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR), as well as the activation of DNA damage response (DDR) signaling cascades that can lead to cell cycle arrest or apoptosis.[7][9] This guide provides a detailed examination of the chemical mechanism of MNU, the profile of DNA adducts formed, the cellular signaling pathways activated in response, and key experimental protocols for studying these processes.

Core Mechanism: From MNU to DNA Methylation

This compound is classified as an SN1-type methylating agent.[10] Its mechanism of action is initiated by a spontaneous, pH-dependent decomposition. Under physiological conditions (pH 7-8), MNU hydrolyzes to form a methyldiazonium ion (CH₃N₂⁺).[2][3] This cation is a powerful electrophile that rapidly reacts with nucleophilic sites on DNA bases and the phosphate backbone.[2][11] The primary reaction is the transfer of a methyl group to these sites, resulting in a variety of DNA adducts.[8]

Caption: Chemical activation of MNU and subsequent DNA alkylation.

Profile of MNU-Induced DNA Adducts

MNU methylates DNA at multiple nucleophilic centers. The distribution of these adducts is critical to understanding its biological effects, from cytotoxicity to mutagenicity.

Key Methylation Sites:

-

Guanine: The most frequently targeted base. Methylation occurs at the N7 position to form N7-methylguanine (N7-MeG), the most abundant adduct, and at the O6 position to form O6-methylguanine (O6-meG).[4][5] O6-meG is highly mutagenic.[7] Alkylation also occurs at the N3 position.[12]

-

Adenine: The primary site of methylation is the N3 position, forming N3-methyladenine (N3-MeA).[12][13]

-

Thymine: MNU can methylate thymine at the O4 and 3-methyl positions, though these are minor products.[14][15]

-

Phosphate Backbone: The phosphate groups of the DNA backbone can be alkylated to form methylphosphotriesters, which can affect DNA conformation and stability.[16][17]

The formation of these adducts is not random and can be influenced by the local DNA sequence. For instance, the frequency of O6-alkylation of a guanine residue is significantly higher when it is preceded on the 5' side by another guanine or an adenine, compared to a thymine.[5][18]

Data Presentation: Quantitative Distribution of MNU Adducts

The following table summarizes quantitative data on the formation of key guanine adducts from in vitro experiments using defined DNA sequences.

| DNA Dodecamer Sequence | O⁶-methylguanine (pmol/µmol guanine) | N⁷-methylguanine (pmol/µmol guanine) | O⁶-meG / N⁷-meG Ratio | Reference |

| 5'-TATACG CG TATA-3' | 10 | 97 | 0.103 | [5] |

| 5'-TATACCGG TATA-3' | 19 | 189 | 0.101 | [5] |

| 5'-TATAGG CCTATA-3' | 30 | 217 | 0.138 | [5] |

Data from a representative experiment show the sequence-dependent variation in guanine methylation by MNU.[5] Overall, O6-alkylguanine typically constitutes about 6% of the total alkylation products in genomic DNA.[18]

Cellular Responses and Signaling Pathways

The introduction of methyl adducts into the genome triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. The fate of the cell—survival, mutation, or death—depends on the interplay between the type and amount of damage and the efficiency of these response pathways.

DNA Repair Mechanisms

-

Direct Reversal by MGMT: The highly mutagenic O6-meG lesion is primarily repaired by O6-methylguanine-DNA methyltransferase (MGMT).[7] This protein stoichiometrically transfers the methyl group from the O6 position of guanine to one of its own cysteine residues, thereby restoring the guanine base in a single step.[7][19]

-

Mismatch Repair (MMR): If O6-meG is not repaired before DNA replication, it frequently mispairs with thymine. This O6-meG:T mismatch is recognized by the MMR system (involving proteins like MSH2 and MLH1).[7][20] Instead of correcting the lesion, the MMR system's attempt to remove the newly incorporated thymine can lead to a futile cycle of excision and re-synthesis, ultimately resulting in persistent single-strand gaps, replication fork collapse, double-strand breaks, and the induction of G2/M cell cycle arrest and apoptosis.[7][20] This MMR-dependent cytotoxicity is a key mechanism of action for many alkylating chemotherapeutic drugs.

Caption: Cellular processing pathways for the O⁶-meG lesion.

DNA Damage Response (DDR) Signaling

MNU-induced DNA lesions, particularly strand breaks that arise during their processing, activate the canonical DNA Damage Response (DDR) pathway.[6][9]

-

ATM/ATR Activation: The presence of DNA damage, such as single- and double-strand breaks, activates the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9]

-

Checkpoint Kinase Activation: ATM and ATR then phosphorylate and activate downstream checkpoint kinases, primarily Chk2 and Chk1.[9]

-

Cell Cycle Arrest: Activated Chk1 and Chk2 enforce cell cycle checkpoints (e.g., G2/M arrest) to provide time for DNA repair before the cell enters mitosis.[7][9] If the damage is too extensive to be repaired, these pathways can signal for the initiation of apoptosis.

NF-κB Pathway Activation

Beyond the canonical DDR, MNU has been shown to upregulate the activity of the transcription factor NF-κB in human keratinocytes.[21] This activation occurs through a Protein Kinase C (PKC)-dependent pathway, leading to the phosphorylation of I-κBα, an inhibitor of NF-κB.[21] This releases NF-κB to translocate to the nucleus and regulate genes involved in inflammation, cell survival, and proliferation.

Key Experimental Protocols

Investigating the mechanism of MNU requires a suite of molecular and analytical techniques. Below are methodologies for key experiments.

Protocol: Quantification of MNU-DNA Adducts by LC-MS/MS

This protocol provides a general workflow for the highly sensitive and specific quantification of methylated nucleosides.[22][23]

-

Treatment and DNA Isolation: Expose cultured cells (e.g., HeLa, HT-29) or laboratory animals to a defined concentration of MNU. Harvest cells or tissues at various time points and isolate genomic DNA using a high-salt or phenol-chloroform extraction method.[10]

-

RNA Removal: Treat the isolated nucleic acid pellet with RNase A and RNase T1 to remove contaminating RNA.

-

Enzymatic Digestion: Digest the purified DNA to individual 2'-deoxynucleosides. This is typically achieved using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase to ensure complete hydrolysis.[24]

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture and remove enzymes and salts that could interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Separate the nucleosides using nanoflow liquid chromatography (nLC) coupled to a tandem mass spectrometer (MS/MS), such as a high-resolution Orbitrap.[22][24]

-

Method: Use a reverse-phase C18 column with a gradient elution (e.g., water and acetonitrile with formic acid).

-

Detection: Monitor for the specific mass-to-charge (m/z) transitions of the parent and fragment ions for each adduct of interest (e.g., O6-meG, N7-meG) in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode.

-

-

Quantification: Calculate the concentration of each adduct by comparing its peak area to that of a stable isotope-labeled internal standard, using a standard calibration curve.[10]

Caption: General workflow for MNU-DNA adduct analysis by LC-MS/MS.

Protocol: Analysis of DDR Protein Activation by Western Blot

This method is used to detect the phosphorylation status of key signaling proteins.[9]

-

Cell Treatment and Lysis: Treat cells with MNU for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-ATM, anti-phospho-Chk2). Also, probe separate blots or strip and re-probe with antibodies for the total forms of these proteins and a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Densitometry can be used to quantify changes in protein phosphorylation relative to total protein and the loading control.

Protocol: Detection of DNA Strand Breaks by FADU Assay

The Fluorometric Analysis of DNA Unwinding (FADU) assay is a sensitive method for measuring DNA strand breaks induced by agents like MNU.[25]

-

Cell Treatment: Treat thymocytes or other cells in suspension with MNU in vitro or isolate them from an MNU-treated animal.

-

Lysis and Alkaline Unwinding: Place cell samples on ice. Mix the cell lysate with a dilute NaOH solution (e.g., 0.15 M) to achieve a final pH of ~12.0. This condition allows the DNA to unwind from sites of single-strand breaks. The unwinding process is timed precisely (e.g., up to 2 hours) at 0°C.

-

Neutralization: Stop the unwinding reaction by adding an acid to neutralize the solution.

-

Fluorescence Detection: Add a fluorescent dye that preferentially binds to double-stranded DNA, such as ethidium bromide.

-

Measurement: Measure the fluorescence intensity. The amount of remaining double-stranded DNA is inversely proportional to the number of strand breaks present in the initial sample. A lower fluorescence reading indicates more extensive DNA damage.

-

Data Analysis: Compare the fluorescence of treated samples to untreated controls to quantify the extent of MNU-induced DNA damage.

References

- 1. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]

- 2. This compound | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. researchgate.net [researchgate.net]

- 5. Sequence specificity of guanine alkylation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Investigation of Cell Death Induced by this compound in Cell Lines of Human Origin and Implication of RNA Binding Protein Alterations | Anticancer Research [ar.iiarjournals.org]

- 8. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 9. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. CAS 684-93-5: this compound | CymitQuimica [cymitquimica.com]

- 12. scite.ai [scite.ai]

- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reaction products from this compound and deoxyribonucleic acid containing thymidine residues. Synthesis and identification of a new methylation product, O4-methyl-thymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reaction products from this compound and deoxyribonucleic acid containing thymidine residues. Synthesis and identification of a new methylation product, O4-methylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of alkylation with this compound and N-ethyl-N-nitrosourea on the secondary structure of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA methyl-adduct dosimetry and O6-alkylguanine-DNA alkyl transferase activity determinations in rat mammary carcinogenesis by procarbazine and N-methylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of DNA Lesions Induced by 4‑(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Screening for DNA Alkylation Mono and Crosslinked Adducts with a Comprehensive LC-MS3 Adductomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DNA strand breaks and death of thymocytes induced bythis compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Mechanism of N-Methyl-N-nitrosourea (MNU)-Induced Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent widely utilized in experimental cancer research to induce tumors in a variety of organs, most notably the mammary gland. Its carcinogenic activity stems from its ability to directly methylate DNA, initiating a cascade of molecular events that can lead to neoplastic transformation. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying MNU-induced carcinogenesis, detailing the formation of DNA adducts, the cellular DNA repair responses, the resulting mutational signatures, and the subsequent deregulation of critical signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating carcinogenesis and developing novel therapeutic interventions.

The Initiating Event: DNA Alkylation by MNU

MNU is a monofunctional alkylating agent that does not require metabolic activation to exert its genotoxic effects. Upon entering a cell, it spontaneously decomposes to generate a highly reactive methyldiazonium ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, forming a variety of methylated adducts. The most abundant of these is 7-methylguanine (N7-MeG), with the most critical lesion for mutagenesis being O6-methylguanine (O6-MeG).[1][2]

Quantitative Profile of MNU-Induced DNA Adducts

The relative abundance of different methylated DNA adducts is a crucial factor in determining the mutagenic outcome of MNU exposure. While N7-MeG is the most frequent lesion, its pro-mutagenic potential is low. In contrast, O6-MeG, although formed at a lower frequency, is highly miscoding and is considered the primary initiating lesion in MNU-induced carcinogenesis.

| DNA Adduct | Relative Abundance (%) | Significance |

| 7-methylguanine (N7-MeG) | ~70-80% | Major adduct, but low mutagenicity. Can lead to depurination. |

| O6-methylguanine (O6-MeG) | ~5-8% | Highly pro-mutagenic, directly causes G:C to A:T transitions. |

| 3-methyladenine (N3-MeA) | ~10-15% | Cytotoxic, blocks DNA replication. |

| O4-methylthymine (O4-MeT) | <1% | Pro-mutagenic, can lead to A:T to G:C transitions. |

| Phosphotriesters | Present | Affect DNA backbone stability. |

Table 1: Relative abundance and significance of major DNA adducts formed by MNU.[1][2][3]

Cellular Defense: DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The repair of MNU-induced adducts is primarily handled by two major pathways:

-

O6-Methylguanine-DNA Methyltransferase (MGMT): This unique DNA repair protein directly reverses the O6-MeG lesion by transferring the methyl group from the guanine base to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction, as the methylated MGMT is targeted for degradation. The cellular level of MGMT is therefore a critical determinant of susceptibility to MNU-induced mutagenesis.

-

Base Excision Repair (BER): This pathway is responsible for removing N7-MeG and N3-MeA adducts. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

The Mutagenic Consequence: H-ras Oncogene Activation

If the O6-MeG lesion is not repaired by MGMT prior to DNA replication, it readily mispairs with thymine instead of cytosine. This leads to the characteristic mutational signature of MNU: a G:C to A:T transition mutation. A critical target for this mutation in MNU-induced mammary carcinogenesis in rats is the Ha-ras proto-oncogene. Specifically, a G to A transition at the second position of codon 12 (GGA to GAA) results in a constitutively active Ras protein, which acts as a molecular switch to drive uncontrolled cell proliferation.[4]

Deregulation of Downstream Signaling Pathways

The constitutively active H-ras oncoprotein triggers the downstream activation of multiple signaling cascades that are central to cell growth, proliferation, and survival. The two most well-characterized pathways are:

-

The Raf-MEK-ERK (MAPK) Pathway: Activated Ras recruits and activates Raf kinase at the cell membrane, initiating a phosphorylation cascade that proceeds through MEK and ultimately to ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that promote cell cycle progression.[5][6][7]

-

The PI3K-Akt-mTOR Pathway: Ras can also directly bind to and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K).[8] Activated PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for Akt and PDK1. This leads to the phosphorylation and activation of Akt, which in turn promotes cell survival by inhibiting pro-apoptotic proteins and activates mTOR to stimulate protein synthesis and cell growth.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the molecular mechanisms of MNU-induced carcinogenesis.

MNU-Induced Mammary Carcinogenesis in Sprague-Dawley Rats

This protocol describes a widely used in vivo model for studying breast cancer.[4][12][13][14]

-

Animal Model: Female Sprague-Dawley rats, 50 days of age.

-

Carcinogen Preparation: Dissolve MNU in 0.9% NaCl solution acidified with acetic acid to a pH of 4.0-5.0 immediately before use.

-

Administration: Administer a single intraperitoneal (i.p.) injection of MNU at a dose of 50 mg/kg body weight.

-

Tumor Monitoring: Palpate the mammary glands weekly to monitor for the appearance of tumors, starting 4 weeks after MNU administration.

-

Tumor Excision and Analysis: Once tumors reach a predetermined size (e.g., 1-2 cm in diameter), euthanize the animals and excise the tumors for histopathological analysis, DNA/RNA/protein extraction, and other downstream applications.

Analysis of DNA Adducts

This is a highly sensitive method for detecting a wide range of DNA adducts.[15][16][17][18][19]

-

DNA Isolation: Extract high-quality genomic DNA from tissues or cells of interest.

-

DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by digestion with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducted nucleotides.

-

5' Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P by T4 polynucleotide kinase-catalyzed transfer of the γ-phosphate from [γ-32P]ATP.

-

Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.

This method offers high specificity and accurate quantification of specific DNA adducts.[20][21][22][23][24]

-

DNA Isolation: Isolate genomic DNA from the samples.

-

DNA Hydrolysis: Hydrolyze the DNA to release the nucleobases, typically using mild acid hydrolysis (e.g., 0.1 M HCl at 70°C for 30 minutes).

-

Sample Cleanup: Remove proteins and other macromolecules, often by solid-phase extraction (SPE).

-

LC Separation: Separate the nucleobases using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Detect and quantify O6-methylguanine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.

H-ras Codon 12 Mutation Analysis by PCR-RFLP

This method is used to detect the specific G to A mutation in the H-ras gene.[25][26][27][28][29]

-

DNA Extraction: Isolate genomic DNA from tumor tissue.

-

PCR Amplification: Amplify a region of the H-ras gene spanning codon 12 using specific primers.

-

Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme whose recognition site is created or abolished by the G to A mutation (e.g., MspI or BstNI). The wild-type PCR product will be cleaved, while the mutated product will remain uncut.

-

Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.

-

Analysis: Visualize the DNA fragments under UV light after ethidium bromide staining. The presence of an uncut band indicates the presence of the H-ras mutation.

Western Blot Analysis of Signaling Pathway Activation

This technique is used to detect the phosphorylation (activation) of key proteins in signaling pathways.[30][31][32][33][34]

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of the proteins and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations of Molecular Mechanisms and Workflows

Signaling Pathways

References

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sequence specificity of guanine alkylation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. rombio.unibuc.ro [rombio.unibuc.ro]

- 6. Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. mdpi.com [mdpi.com]

- 9. Mutations and Deregulation of Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascades Which Alter Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

- 12. veterinaryworld.org [veterinaryworld.org]

- 13. dspace.uevora.pt [dspace.uevora.pt]

- 14. Modulation of this compound induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 18. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 19. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dovepress.com [dovepress.com]

- 25. ajmb.org [ajmb.org]

- 26. researchgate.net [researchgate.net]

- 27. ajmb.org [ajmb.org]

- 28. researchgate.net [researchgate.net]

- 29. Optimization of routine KRAS mutation PCR-based testing procedure for rational individualized first-line-targeted therapy selection in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ccrod.cancer.gov [ccrod.cancer.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

N-Methyl-N-nitrosourea: A Direct-Acting Carcinogen in Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent widely utilized in experimental oncology to induce tumor development in a variety of animal models.[1][2][3] Unlike many other chemical carcinogens, MNU does not require metabolic activation to exert its carcinogenic effects, making it a valuable tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential cancer therapeutics.[4] This technical guide provides a comprehensive overview of MNU's mechanism of action, detailed experimental protocols for its use, and quantitative data on its carcinogenic effects, with a focus on its application in mammary cancer models.

Mechanism of Action: DNA Alkylation

MNU's carcinogenicity stems from its ability to directly alkylate DNA, leading to the formation of DNA adducts.[1][2][3] This interaction can result in mispairing during DNA replication, ultimately causing mutations in critical genes that regulate cell growth and differentiation.[5] The primary mechanism involves the transfer of a methyl group to nucleophilic sites on DNA bases.

The process begins with the spontaneous decomposition of MNU, which generates a highly reactive methyldiazonium ion. This electrophilic intermediate then readily attacks electron-rich centers in the DNA molecule. The most significant adducts for mutagenesis are formed at oxygen atoms of the DNA bases, particularly O6-methylguanine (O6-meG).[6][7] O6-meG is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[7] Other DNA adducts formed by MNU include N7-methylguanine (N7-meG) and N3-methyladenine (N3-meA).[8][9] While N7-meG is the most abundant adduct, it is considered relatively benign compared to the mutagenic potential of O6-meG.[6] If the DNA damage induced by MNU is not repaired, the accumulation of mutations can lead to the initiation of cancer.[1][2][3]

Quantitative Data on MNU-Induced Carcinogenesis

The carcinogenic potential of MNU is dose-dependent, influencing tumor incidence, multiplicity, and latency. The rat mammary carcinoma model is the most extensively characterized system for MNU-induced cancer.

Dose-Response in Mammary Carcinogenesis (Intravenous Administration)

Studies in virgin female Sprague-Dawley rats at 50 days of age have demonstrated a clear dose-response relationship for mammary tumor induction following a single intravenous (i.v.) injection of MNU.[10][11]

| MNU Dose (mg/kg body weight) | Number of Rats | Mammary Cancer Incidence (%) | Mean Number of Cancers per Animal | Median Time to First Cancer (days) |

| 50 | 20 | 100 | 4.5 | 70 |

| 45 | 20 | 100 | 3.8 | 78 |

| 40 | 20 | 95 | 3.1 | 91 |

| 35 | 20 | 90 | 2.5 | 105 |

| 30 | 20 | 85 | 1.9 | 119 |

| 25 | 20 | 75 | 1.5 | 140 |

| 20 | 20 | 60 | 1.0 | 168 |

| 15 | 20 | 45 | 0.6 | 210 |

| 10 | 20 | 30 | 0.4 | 252 |

| 0 (Control) | 10 | 0 | 0 | - |

Data compiled from lifetime dose-response studies.[10][11]

Dose-Response in Mammary Carcinogenesis (Intraperitoneal Administration)

Intraperitoneal (i.p.) injection of MNU is also a highly effective and commonly used method for inducing mammary tumors in Sprague-Dawley rats.

| MNU Dose (mg/kg body weight) | Number of Rats | Mammary Carcinoma Incidence (%) | Mean Number of Carcinomas per Rat | Median Cancer-Free Time (weeks) |

| 50 | 30 | 97 | 4.2 | 10 |

| 37.5 | 30 | 90 | 2.8 | 12 |

| 25 | 30 | 73 | 1.5 | 15 |

| 12.5 | 30 | 47 | 0.6 | 20 |

| 0 (Control) | 30 | 0 | 0 | - |

Data from a 28-week observation period following a single i.p. injection in 50-day-old female Sprague-Dawley rats.[12]

Experimental Protocols

The following are detailed methodologies for key experiments using MNU to induce tumors in various preclinical models.

Mammary Tumor Induction in Rats

This model is considered highly relevant to human breast cancer.[1][2]

-

Age at Administration: 50 days of age is optimal for susceptibility.[10][12] Rats between 4 and 7 weeks of age are most susceptible.[1]

-

Carcinogen Preparation: MNU is dissolved immediately before use in 0.85% NaCl solution, acidified to pH 5.0 with acetic acid.[11]

-

Administration:

-

Tumor Monitoring: Animals are palpated for tumors twice weekly, starting 3-4 weeks after MNU administration.[12] The location and size of each tumor are recorded. Tumor volume can be calculated using the formula: (length × width²)/2.[4]

-

Endpoint: The experiment is typically terminated after a predetermined period (e.g., 28 weeks) or when tumors reach a specific size.[12] A complete necropsy is performed, and all tumors are excised for histopathological analysis.[1]

Prostate Cancer Induction in Rats

The MNU plus testosterone model recapitulates many aspects of human prostate cancer.[14]

-

Animal Model: Wistar WU or Fischer F344 male rats.[14]

-

Induction Protocol:

-

A single i.v. injection of MNU is administered.

-

This is followed by long-term treatment with low-dose testosterone.[14]

-

-

Outcome: This protocol leads to the development of adenocarcinomas, primarily in the anterior and dorsolateral prostate, which can metastasize to the lungs and abdominal organs.[14]

Gastric Cancer Induction in Mice

MNU is also used to induce gastric cancer, often in combination with other agents to mimic human disease progression.[15]

-

Animal Model: C57/B6 mice.[16]

-

Administration: MNU is provided in the drinking water (e.g., 120-240 ppm) in light-shielded bottles.[15][16] A common protocol involves providing MNU-containing water on alternate weeks for a total of 5 weeks.[15]

-

Combination Models: The carcinogenic effect of MNU can be enhanced by co-administration with factors like Helicobacter infection, which more closely mimics the proposed pathogenesis of human gastric cancer.[15]

Signaling Pathways Implicated in MNU-Induced Carcinogenesis

The genetic mutations caused by MNU-induced DNA damage can lead to the aberrant activation of key signaling pathways that control cell proliferation, survival, and growth. While MNU's primary action is on DNA, the downstream consequences manifest as dysregulated cellular signaling.

The Ras/MAPK Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that relays signals from cell surface receptors to the nucleus, influencing gene expression and cell cycle progression. Mutations in Ras genes are common in MNU-induced tumors.[17] This locks Ras in an active, GTP-bound state, leading to constitutive activation of downstream effectors like RAF, MEK, and ERK. The sustained activation of this pathway promotes uncontrolled cell proliferation, a hallmark of cancer.

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling network that regulates cell growth, survival, and metabolism.[18][19][20] Its dysregulation is a common event in many cancers. While direct mutations in this pathway by MNU are less characterized than Ras mutations, the DNA damage response and cellular stress initiated by MNU can lead to the activation of this pro-survival pathway. Activated AKT can inhibit apoptosis and promote cell cycle progression and protein synthesis via mTOR, contributing to the malignant phenotype.

References

- 1. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]

- 2. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-induced mutations in human cells. Effects of the transcriptional activity of the target gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific DNA alkylation damage and its repair in carcinogen-treated rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Dose-responsive induction of mammary gland carcinomas by the intraperitoneal injection of 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. veterinaryworld.org [veterinaryworld.org]

- 14. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]

- 18. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Role of O6-Methylguanine in MNU-Induced Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-nitrosourea (MNU) is a potent monofunctional alkylating agent known for its strong mutagenic and carcinogenic properties.[1][2] Its biological effects are primarily mediated through the covalent modification of DNA, generating a spectrum of DNA adducts. Among these, O6-methylguanine (O6-MeG) is recognized as the most significant pro-mutagenic and carcinogenic lesion.[1][3][4] This adduct mispairs with thymine instead of cytosine during DNA replication, leading to a characteristic G:C to A:T transition mutation if not repaired.[3][5]

The cellular response to O6-MeG involves a dedicated DNA repair protein, O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage in a unique "suicide" mechanism.[3][6] The expression and activity of MGMT are critical determinants of cellular sensitivity to the mutagenic and cytotoxic effects of alkylating agents like MNU.[6][7] Inactivation of MGMT, often through epigenetic silencing of its promoter, is a common event in various cancers and is associated with an increased frequency of G:C to A:T mutations.[5][8]

This technical guide provides an in-depth examination of the role of O6-MeG in MNU-induced mutagenesis, covering its formation, the molecular basis of its mutagenicity, cellular repair mechanisms, and detailed experimental protocols for its study.

Formation and Mutagenic Mechanism of O6-Methylguanine

MNU is an SN1-type alkylating agent that, upon decomposition, generates a highly reactive methyldiazonium ion.[9] This electrophilic species readily reacts with nucleophilic sites on DNA bases. While the N7 position of guanine is the most frequent site of methylation, it is the alkylation at the O6 position of guanine that carries the greatest mutagenic potential.[4][10]

The mutagenicity of O6-MeG stems from its altered base-pairing properties. The presence of the methyl group at the O6 position disrupts the normal Watson-Crick hydrogen bonding with cytosine. Instead, it promotes a stable mispairing with thymine during DNA replication.[3][11] This mispairing event leads to the incorporation of thymine opposite the O6-MeG lesion. In the subsequent round of DNA replication, this incorrectly inserted thymine serves as a template for the incorporation of adenine, culminating in a permanent G:C to A:T transition mutation.[6][12] This specific mutational signature is a hallmark of exposure to methylating agents like MNU.[1][9]

dot

Caption: Mutagenic pathway of O6-methylguanine.

Cellular Repair of O6-Methylguanine

O6-Methylguanine-DNA Methyltransferase (MGMT)

The primary defense against the mutagenic effects of O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3][7] MGMT functions through a unique direct damage reversal mechanism. It identifies the O6-MeG adduct, flips the base out of the DNA helix, and transfers the methyl group from the guanine to a cysteine residue within its own active site.[13] This reaction restores the integrity of the guanine base in a single step without requiring DNA excision and resynthesis.[3]

This repair process is stoichiometric and renders the MGMT protein inactive, marking it as a "suicide" enzyme.[3][6] The methylated MGMT protein is then targeted for ubiquitination and proteasomal degradation. The cell's capacity to repair O6-MeG is therefore limited by the available pool of active MGMT molecules. High doses of alkylating agents can overwhelm this repair system, leading to the persistence of O6-MeG adducts and an increased likelihood of mutations.[14][15]

dot

Caption: The MGMT "suicide" repair pathway for O6-MeG.

Mismatch Repair (MMR) System

The Mismatch Repair (MMR) system also plays a role in the cellular response to O6-MeG. After the first round of replication, the MMR system can recognize the O6-MeG:T mispair. However, instead of accurately repairing the lesion, MMR-proficient cells often initiate a futile cycle of repair that can lead to cytotoxic outcomes like apoptosis or sister chromatid exchange.[6][16] This cytotoxic response is a key mechanism by which alkylating agents are effective in cancer chemotherapy, particularly in tumors with deficient MGMT activity.[6][7]

Quantitative Data on MNU-Induced Mutagenesis

The following tables summarize key quantitative data related to O6-MeG formation, repair, and its consequences on DNA replication and mutagenesis.

Table 1: MNU-Induced Mutation Spectrum

| System/Gene | Total Mutations | Base Substitutions | G:C to A:T Transitions | Percentage of G:C to A:T | Reference(s) |

|---|---|---|---|---|---|

| Human hprt cDNA in mouse cells | 53 | 85% | 41/43 (of substitutions) | ~95% (of substitutions) | [1] |

| Human gpt gene in human cells | Not specified | Major mutagenic event | Predominant mutation | Not specified | [17] |

| Mouse Embryo Fibroblasts (gpt delta) | Not specified | Not specified | 76% of all mutations | 76% | [9] |

| Mouse Thymus (lacI gene) | 45-fold above background | Most were G:C to A:T | Not specified | Not specified |[18] |

Table 2: O6-MeG Adduct Levels and Persistence in Mouse Tissues after MNU Administration

| Tissue | Initial Adduct Level (pg O6-MeG / µg Guanine) | Persistence/Repair Rate | Strain/Model | Reference(s) |

|---|---|---|---|---|

| Brain | Not specified | Slow rate of loss | A/J and C3HeB/FeJ | [19] |

| Liver | Not specified | Faster rate of loss than brain | A/J and C3HeB/FeJ | [19] |

| Thymus (Nontransgenic) | 96 (at 3h) | Alkyltransferase depleted for >192h | Nontransgenic mice | [15] |

| Thymus (MGMT-CD2 Transgenic) | 8 (at 3h) | Rapid repair, <2 by 18h | MGMT transgenic mice | [15] |

| Liver, Kidney, Lung, Brain | High formation | Tissue-specific repair affects persistence | A/J and C3H3B/FeJ |[10] |

Table 3: DNA Polymerase Kinetics at O6-MeG Lesions

| DNA Polymerase | Activity/Efficiency | Nucleotide Insertion Preference (opposite O6-MeG) | Key Finding | Reference(s) |

|---|---|---|---|---|

| P. aeruginosa phage PaP1 (gp90 exo-) | Greatly reduced dNTP incorporation | 67-fold preferential error-prone incorporation of dTTP over dCTP | O6-MeG partially inhibits full-length extension. | [20] |

| Yeast and Human Pol η | More efficient at bypass than Pol δ | Inserts C about twice as frequently as Pol δ | Pol η is more accurate in bypassing O6-MeG. | [12] |

| B. stearothermophilus Pol I | Inserts C and T with similar efficiency | C and T | Both T:O6-MeG and C:O6-MeG pairs mimic canonical base pairs, evading proofreading. | [4][21] |

| Mammalian Pol α | Blocked by O6-MeG | Not specified | Less blocked by O6-MeG compared to N2-ethylGua. |[22] |

Table 4: Comparison of In Vitro O6-MeG Detection Methods

| Method | Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference(s) |

|---|---|---|---|---|

| Immuno-Slot Blot (ISB) | ≥ 0.3 x 10⁻¹⁵ mol for a related adduct | High sensitivity, suitable for high-throughput | Relies on antibody specificity, semi-quantitative | [23] |

| LC-MS/MS | LOQ: 0.55 ng/mL in blood spots | High specificity and accuracy, quantitative | Requires expensive instrumentation, complex sample prep | [24][25] |

| Atl1-based Slot-Blot (ASB) | Not specified | High sensitivity | Newer method, less established | [23] |

| Gold Nanoprobes with Elongated Nucleosides | Detects 0-13.3% relative O6-MeG concentration | Sequence-specific quantification, no DNA digestion needed | Complex probe synthesis, still in development | [26] |

| HPLC-RIA | Detects ~5-78 nmol O6-MeG/mol dG in colorectal DNA | Sensitive, quantitative | Use of radioactivity, antibody-based |[27] |

Experimental Protocols

Protocol 1: Quantification of O6-MeG by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a highly specific and sensitive method for the absolute quantification of O6-MeG adducts in DNA.[24][25]

1. DNA Extraction and Hydrolysis: a. Extract genomic DNA from cells or tissues using a commercial kit (e.g., QIAamp DNA mini kit) or standard phenol-chloroform extraction.[24] b. Quantify the extracted DNA using UV spectrophotometry. c. Hydrolyze the DNA to release the nucleobases. This is typically achieved by acid hydrolysis (e.g., incubating DNA in 0.1 N HCl at 70-80°C for 30-60 minutes).[24] d. Neutralize the hydrolysate and add an isotopically labeled internal standard (e.g., [¹³C¹⁵N]-O6-MeG) for accurate quantification.[27]

2. Chromatographic Separation: a. Inject the hydrolyzed sample into a UPLC system equipped with a suitable reverse-phase column (e.g., C18). b. Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate O6-MeG from other nucleobases.

3. Mass Spectrometric Detection: a. Couple the UPLC eluent to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. b. Use Multiple Reaction Monitoring (MRM) for detection. Monitor the specific precursor-to-product ion transitions for both O6-MeG and its isotopically labeled internal standard. c. Example transitions: Monitor the transition of the protonated molecular ion [M+H]⁺ to a specific fragment ion.

4. Quantification: a. Generate a standard curve by analyzing known concentrations of O6-MeG. b. Calculate the concentration of O6-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[23]

dot

Caption: Experimental workflow for LC-MS/MS quantification of O6-MeG.

Protocol 2: Immuno-Slot Blot (ISB) for O6-MeG Detection

This method uses a specific antibody to detect O6-MeG immobilized on a membrane, offering high sensitivity for screening multiple samples.[23]

1. DNA Denaturation and Immobilization: a. Extract and purify genomic DNA as described above. b. Denature the DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice. c. Apply the denatured DNA samples to a nitrocellulose or nylon membrane using a slot-blot apparatus.[23] d. Fix the DNA to the membrane by baking at 80°C for 2 hours.[23]

2. Immunodetection: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[23] b. Incubate the membrane with a primary antibody specific for O6-MeG, diluted in blocking buffer, overnight at 4°C with gentle agitation.[23] c. Wash the membrane multiple times with wash buffer to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23] e. Perform another series of washes to remove unbound secondary antibody.